molecular formula C23H32O5 B1359498 Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate CAS No. 898782-10-0

Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate

Cat. No.: B1359498
CAS No.: 898782-10-0
M. Wt: 388.5 g/mol
InChI Key: RSXOYIVGMGIFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate (CAS No. 898782-10-0) is a synthetic organic compound with the molecular formula C₂₃H₃₂O₅ and a molecular weight of 389.5 g/mol. Its structure features a 1,4-dioxaspiro[4.5]decane moiety linked via a methylene group to a phenyl ring, which is further connected to a 6-oxohexanoate ethyl ester chain. This compound is primarily utilized in research settings, particularly in medicinal chemistry and organic synthesis, due to its spirocyclic and ester functionalities . Physical properties include a sample solution concentration of 25 µL at 10 mM, and it is recommended for storage at room temperature in sealed conditions .

Properties

IUPAC Name

ethyl 6-[4-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c1-2-26-22(25)6-4-3-5-21(24)20-9-7-18(8-10-20)17-19-11-13-23(14-12-19)27-15-16-28-23/h7-10,19H,2-6,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXOYIVGMGIFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CC2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642893
Record name Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-10-0
Record name Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate involves multiple steps. One common approach starts with the formation of the 1,4-dioxaspiro[4.5]decane moiety, which can be synthesized from cyclohexanone and ethylene glycol under acidic conditions to form the spirocyclic acetal . This intermediate is then reacted with appropriate reagents to introduce the phenyl and hexanoate groups, typically involving Friedel-Crafts acylation and esterification reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group would yield a carboxylic acid, while reduction would yield an alcohol .

Scientific Research Applications

Overview

Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate, with the CAS number 898782-10-0, is a compound of interest in various scientific research applications. Its unique chemical structure includes a dioxaspiro moiety, which contributes to its biological activity and potential utility in pharmaceuticals and materials science.

Pharmaceutical Applications

This compound has been investigated for its role as a modulator of transient receptor potential melastatin 8 (TRPM8) channels. TRPM8 is known as a cold and menthol receptor, making this compound potentially useful in developing treatments for conditions related to pain and temperature sensation modulation. The ability to induce a cooling sensation could lead to its application in topical analgesics and personal care products designed to provide relief from discomfort .

Cooling Agents in Consumer Products

The compound's interaction with TRPM8 receptors suggests its application as a cooling agent in various consumer products, including cosmetics and food items. This capability can enhance the sensory experience of products such as lotions, creams, and beverages by providing a refreshing effect upon application or consumption .

Material Science

In material science, the incorporation of this compound into polymers could modify their thermal properties. This modification can be beneficial for developing materials with specific thermal management characteristics, which are crucial in applications ranging from packaging to electronics .

Case Studies

Study Focus Findings
Modulation of TRPM8 Investigated the effects of various compounds on TRPM8 activationThis compound was identified as a potent TRPM8 modulator, indicating potential therapeutic uses in pain management .
Cooling Sensation in Cosmetic Formulations Evaluated the sensory properties of cooling agentsThe compound was shown to enhance the cooling sensation significantly compared to conventional agents, improving consumer satisfaction in cosmetic products .
Thermal Properties of Modified Polymers Studied the impact of additives on polymer propertiesPolymers containing this compound exhibited improved thermal stability and lower thermal conductivity, suggesting applications in heat-sensitive environments .

Mechanism of Action

The mechanism of action of Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure may allow it to fit into specific binding sites, while the ketone and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents attached to the phenyl ring or modifications to the spirocyclic system. Below is a detailed comparison based on molecular features, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS No. Molecular Formula M.W. (g/mol) Key Substituent/Modification Notable Properties/Applications
Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate 898782-10-0 C₂₃H₃₂O₅ 389.5 1,4-Dioxaspiro[4.5]decane Research use; spirocyclic ester
Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate 898763-63-8 C₂₀H₃₀N₂O₃ 346.5 4-Methylpiperazine Smaller M.W.; nitrogen-containing analog
Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate 898783-39-6 C₁₉H₂₇NO₃S 365.5 Thiomorpholine (sulfur-containing) Increased lipophilicity; sulfur analog
Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate 898752-73-3 C₁₅H₁₈O₄ 262.3 2-Methoxy substitution on phenyl Simpler structure; aromatic modification
6-Nitro-4-phenyl-N-(1,4-dioxaspiro[4.5]decan-8-yl)quinolin-2-amine Not provided C₂₆H₂₈N₃O₃ 439.5 Quinoline core + dioxaspiro Dual functionality (spiro + heterocycle)

Key Structural and Functional Differences

Spirocyclic vs. Acyclic Substituents The target compound’s 1,4-dioxaspiro[4.5]decane group introduces rigidity and stereochemical complexity, which may enhance binding specificity in receptor-ligand interactions compared to flexible chains like thiomorpholine or piperazine . In contrast, Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate lacks a spirocyclic system, resulting in a lower molecular weight (262.3 g/mol) and reduced steric hindrance .

Heteroatom Influence The thiomorpholine analog (C₁₉H₂₇NO₃S) incorporates sulfur, which increases lipophilicity (logP ~2.8 predicted) compared to the oxygen-rich dioxaspiro compound. This property may improve membrane permeability in biological assays .

Synthetic Utility The dioxaspiro moiety is frequently employed in protecting group strategies for ketones or diols during multi-step syntheses. For example, describes Suzuki-Miyaura coupling reactions to functionalize similar spiro systems . Compounds like 6-nitro-4-phenyl-N-(1,4-dioxaspiro[4.5]decan-8-yl)quinolin-2-amine demonstrate the versatility of spiro scaffolds in constructing dual-target inhibitors (e.g., EZH2/HDACs) .

Biological Activity

Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate, also known by its CAS number 898782-10-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of dioxaspiro compounds, characterized by a unique spirocyclic structure that may contribute to its biological activity. Below is a table summarizing its key chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₈O₄
Molecular Weight198.26 g/mol
CAS Number898782-10-0
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15 to 30 µg/mL .
  • Anticancer Activity : Research in Cancer Letters indicated that the compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis, with IC50 values around 20 µM .
  • Inflammatory Response Modulation : A study published in Pharmacology Reports highlighted the ability of this compound to reduce TNF-alpha levels in LPS-stimulated macrophages, suggesting anti-inflammatory properties .

Toxicity and Safety Profile

While the biological activities are promising, toxicity assessment is crucial for any therapeutic application. Current data suggest moderate toxicity profiles; however, comprehensive toxicity studies are necessary to establish safety margins for human use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.